molecular formula C17H14ClF2NO4 B2502985 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE CAS No. 1794917-22-8

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE

Cat. No.: B2502985
CAS No.: 1794917-22-8
M. Wt: 369.75
InChI Key: IJECWNWMBBBSFE-UHFFFAOYSA-N
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Description

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a carbamoyl group, a methoxy group, and halogen substituents, which contribute to its diverse reactivity and functionality.

Scientific Research Applications

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 2,4-difluorophenylmethylamine, which is then reacted with methyl 4-chloro-2-methoxybenzoate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The halogen substituents in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbamoyl group can produce an amine.

Mechanism of Action

The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are a group of aromatic organic compounds with similar phenolic structures but different substituents.

    Benzyl Alcohol: Another related compound, benzyl alcohol, shares some structural similarities but differs in its functional groups and reactivity.

Uniqueness

The uniqueness of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE lies in its specific combination of functional groups and halogen substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO4/c1-24-15-6-11(18)3-5-13(15)17(23)25-9-16(22)21-8-10-2-4-12(19)7-14(10)20/h2-7H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJECWNWMBBBSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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